molecular formula C18H15N5O2S B5974615 2-({[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-4(3H)-quinazolinone

2-({[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-4(3H)-quinazolinone

Cat. No. B5974615
M. Wt: 365.4 g/mol
InChI Key: OWLKKAPWYZYXSF-UHFFFAOYSA-N
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Description

2-({[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-4(3H)-quinazolinone is a compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Antimicrobial Activities

A study by Yan et al. (2016) synthesized novel quinazolinone derivatives containing a 1,2,4-triazolylthioether moiety, demonstrating significant antimicrobial activities. Some of these compounds showed superior inhibitory effects against bacterial strains like Xanthomonas oryzae pv. oryzae and Xanthomonas axonopodis pv. citri, surpassing commercial bactericides in efficacy (Yan et al., 2016).

H1-Antihistaminic Agents

Alagarsamy et al. (2009) reported the synthesis of 1-substituted-4-(3-methoxyphenyl)-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones, demonstrating notable in vivo H1-antihistaminic activity in guinea pigs. These compounds, especially 1-methyl-4-(3-methoxyphenyl)-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-one, emerged as potent H1-antihistaminic agents with minimal sedation effects (Alagarsamy et al., 2009).

Analgesic Activity

Osarodion (2023) synthesized compounds like 3-(3-methoxyphenyl)-2-thioxo-2,3-dihydro1H-quinazolin-4-one, showing significant in vitro analgesic activity. These compounds exhibited higher analgesic activities compared to standard analgesic drugs (Osarodion, 2023).

Tautomerism Investigation

My et al. (2017) investigated the tautomerism of the 4(3H)-quinazolinone system, providing insights into the dynamic parameters of such compounds, which is crucial for understanding their biological activities (My et al., 2017).

Hypolipidemic Activities

Kurogi et al. (1996) synthesized derivatives of quinazolines and 4(3H)-quinazolinones, revealing their role as hypolipidemic agents. These compounds were effective in lowering triglyceride and total cholesterol levels in rats, showing potential as hypolipidemic drugs (Kurogi et al., 1996).

Molecular Docking Studies

Wu et al. (2022) synthesized a triazoloquinazolinone compound and performed molecular docking studies, suggesting favorable interactions with SHP2 protein, indicating potential for therapeutic applications in cancer treatment (Wu et al., 2022).

properties

IUPAC Name

2-[[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanylmethyl]-3H-quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O2S/c1-25-12-8-6-11(7-9-12)16-21-18(23-22-16)26-10-15-19-14-5-3-2-4-13(14)17(24)20-15/h2-9H,10H2,1H3,(H,19,20,24)(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWLKKAPWYZYXSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=NN2)SCC3=NC4=CC=CC=C4C(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-({[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl}methyl)quinazolin-4-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-({[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-4(3H)-quinazolinone
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2-({[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-4(3H)-quinazolinone
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2-({[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-4(3H)-quinazolinone
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2-({[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-4(3H)-quinazolinone
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2-({[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-4(3H)-quinazolinone
Reactant of Route 6
2-({[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-4(3H)-quinazolinone

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